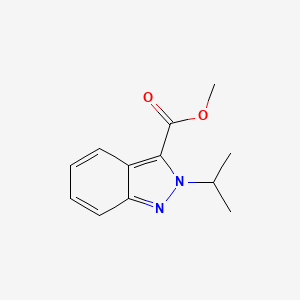

2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester

Description

2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester (CAS: 173600-07-2) is a heterocyclic compound featuring an indazole core substituted with an isopropyl group at the 2-position and a methyl ester at the 3-carboxylic acid position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.26 g/mol . Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-propan-2-ylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)14-11(12(15)16-3)9-6-4-5-7-10(9)13-14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGSTDJBYKVPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C2C=CC=CC2=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228795 | |

| Record name | Methyl 2-(1-methylethyl)-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173600-07-2 | |

| Record name | Methyl 2-(1-methylethyl)-2H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173600-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1-methylethyl)-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative, followed by esterification. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted indazole derivatives.

Scientific Research Applications

2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in various chemical research areas.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Isobutyl 1-pentyl-1H-indazole-3-carboxylate

Molecular Formula : C₁₇H₂₄N₂O₂; Molecular Weight : 288.4 g/mol .

- Structural Differences : Features a pentyl substituent at the 1-position and an isobutyl ester (vs. methyl ester in the target compound).

- Applications: Used as an analytical reference standard in forensic and research settings.

- Stability : Requires storage at -20°C , indicating higher sensitivity to degradation compared to the target compound .

2-Cyclopropyl-2,3,7,8-tetrahydro-5H-thiazolo[3,2-a]pyrimidine-3-carboxylic acid methyl ester

Molecular Formula : C₁₀H₁₃N₃O₂S; Molecular Weight : 239.29 g/mol .

- Structural Differences : Contains a thiazolo-pyrimidine core instead of an indazole. The methyl ester is retained, but the cyclopropyl group introduces steric and electronic variations.

- Synthesis : Prepared via reaction of methyl 2-chloro-2-cyclopropylideneacetate with trimethylthiourea, yielding 41% after column chromatography .

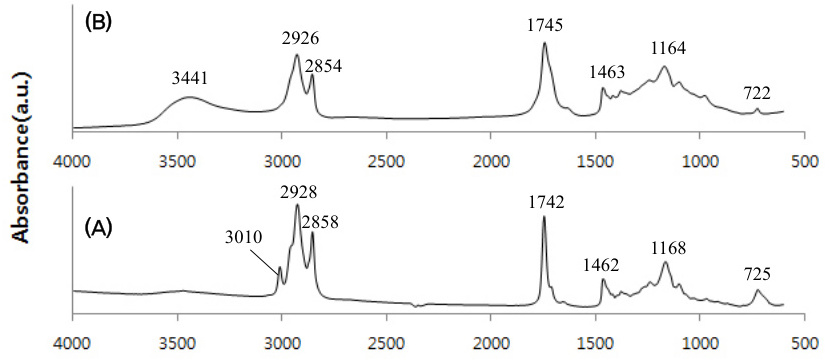

- Analytical Data : Characterized by NMR (δ 3.76 ppm for methoxy group) and IR spectroscopy (C=O stretch at 1734 cm⁻¹), similar to ester-functionalized analogs .

General Ester Comparisons

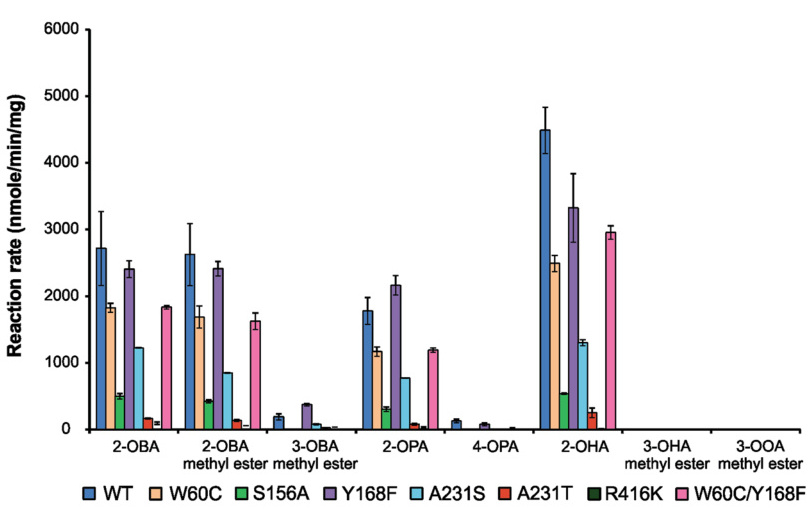

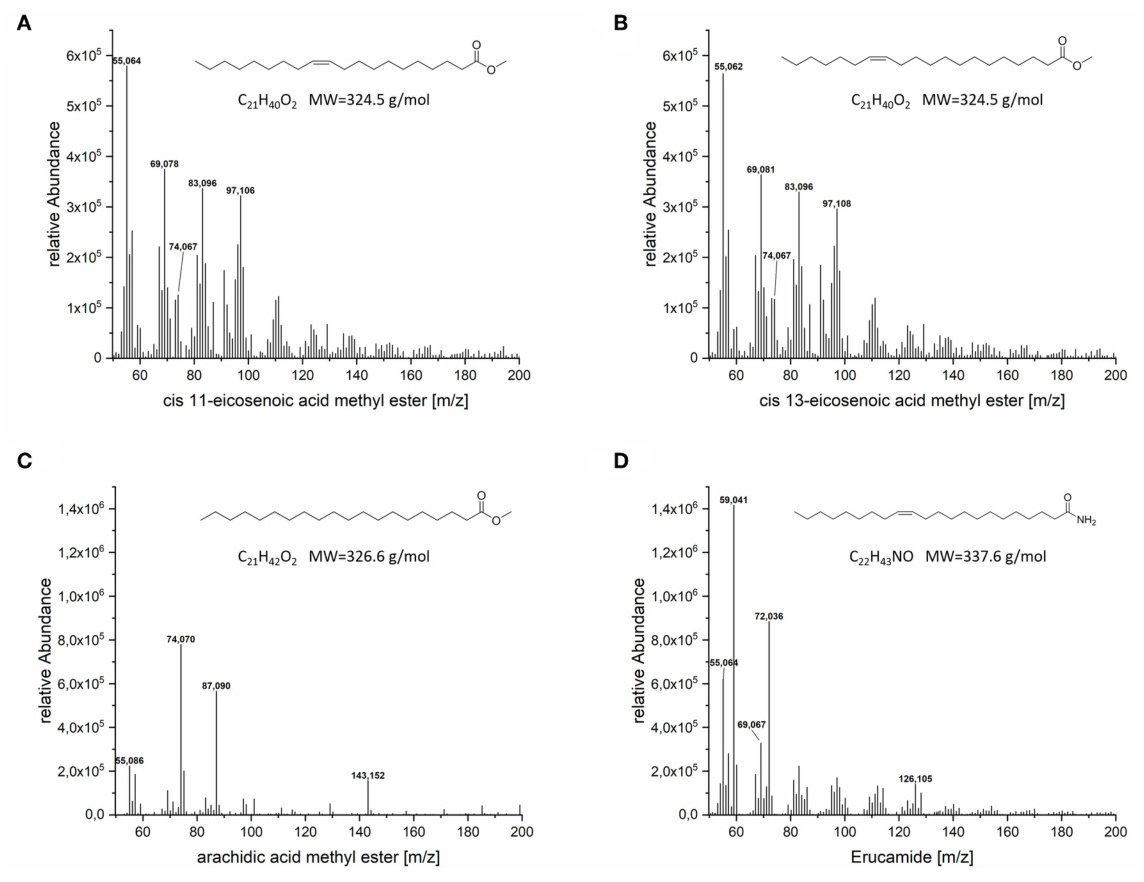

Several methyl esters of fatty acids (e.g., palmitic, stearic, and arachidonic acid methyl esters) and synthetic derivatives (e.g., 2-oxobutyric acid methyl ester) are analyzed in the evidence. While structurally distinct from the indazole derivative, these compounds highlight key ester properties:

- Hydrolysis Sensitivity : Methyl esters are generally prone to hydrolysis under acidic/basic conditions, a critical factor in drug design .

- Analytical Methods : GC-MS and NMR are standard techniques for characterizing ester-containing compounds, as seen in fatty acid methyl ester analyses .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Ester Group | Key Applications | Stability Requirements |

|---|---|---|---|---|---|---|

| 2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester | C₁₂H₁₄N₂O₂ | 218.26 | Indazole | Methyl | Research (discontinued) | Ambient (assumed) |

| Isobutyl 1-pentyl-1H-indazole-3-carboxylate | C₁₇H₂₄N₂O₂ | 288.40 | Indazole | Isobutyl | Forensic analysis | -20°C |

| Thiazolo-pyrimidine derivative (74b) | C₁₀H₁₃N₃O₂S | 239.29 | Thiazolo-pyrimidine | Methyl | Biologically active agents | Not specified |

Research Findings and Insights

- Biological Relevance : The pentyl-substituted indazole derivative’s use in forensic analysis underscores the role of ester substituents in modulating pharmacokinetic properties .

- Stability Challenges : The need for low-temperature storage in some analogs (e.g., -20°C) highlights ester sensitivity, which may limit the target compound’s practical applications despite its structural simplicity .

Biological Activity

2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

Chemical Structure and Properties

This compound features an indazole ring structure with an isopropyl group and a methyl ester functional group. This specific substitution pattern can influence its biological activity and stability.

Antimicrobial Activity

Research has indicated that various indazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against fungal strains such as Candida albicans and Candida glabrata.

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| This compound | 3.807 | 15.227 |

| Other Indazole Derivative | 1.0 | 1.5 |

The minimum inhibitory concentration (MIC) values indicate that the compound shows promise as an antifungal agent, particularly against resistant strains of C. glabrata .

Anticancer Activity

Indazole derivatives, including this compound, have been evaluated for their anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

In a study examining various indazole derivatives, compounds demonstrated varying degrees of cytotoxicity against cancer cell lines:

| Compound | IC50 (µM) against Cancer Cell Lines |

|---|---|

| This compound | 25.0 |

| Other Indazole Derivative | 15.0 |

The IC50 values suggest that while the compound is effective, further structural modifications may enhance its potency .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.

- Receptor Modulation : It has shown selective affinity for serotonin receptors (5-HT receptors), which are implicated in various physiological functions and disorders .

Case Studies

A notable case study involved the synthesis and evaluation of a series of indazole derivatives, including the target compound. The study focused on their antifungal and anticancer properties, providing insights into structure-activity relationships (SAR).

Findings:

- Compounds with specific substituents on the indazole ring exhibited enhanced activity.

- The presence of the isopropyl group was correlated with increased solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing 2-isopropyl-2H-indazole-3-carboxylic acid methyl ester, and what are their limitations?

The synthesis typically involves cyclization of indazole precursors followed by esterification. For example, methyl esters of indazole derivatives are often synthesized via rhodium-catalyzed hydrogenation of pre-functionalized intermediates, but this requires multi-step protocols that consume significant time and resources . Alternative methods include the use of ammonium chloride in DMF to facilitate cyclization, though yields may vary depending on substituent reactivity . Key limitations include the need for specialized catalysts (e.g., Rh) and challenges in regioselectivity during cyclization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and esterification.

- LC-MS for molecular weight verification and purity assessment (≥97% purity is typical for research-grade material) .

- GC-MS for analyzing volatile derivatives, though this is less common for indazole esters due to their thermal stability .

Q. What storage conditions are recommended to ensure the stability of this compound?

Store the compound sealed in a dry environment at room temperature. Exposure to moisture or light can lead to ester hydrolysis or degradation of the indazole core .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of indazole ring formation in derivatives like this compound?

Rhodium catalysts, such as those used in hydrogenation reactions, favor the formation of 2H-indazole tautomers over 1H-indazole due to electronic and steric effects. For example, bulky isopropyl groups at the 2-position stabilize the 2H-indazole configuration by reducing ring strain. However, competing pathways may arise with electron-deficient precursors, requiring careful optimization of catalyst loading and reaction temperature .

Q. What methodologies can resolve contradictions in reported yields for similar indazole ester syntheses?

Discrepancies often stem from variations in starting material purity or reaction conditions. To address this:

- Perform control experiments with standardized reagents.

- Use HPLC tracking to monitor intermediate formation and identify side reactions (e.g., over-esterification).

- Compare results against patented protocols, such as those involving pyrrolo-pyridazine intermediates, which highlight the impact of steric hindrance on yield .

Q. How can computational modeling aid in predicting the biological activity of this compound?

Docking studies using the indazole core can predict interactions with biological targets (e.g., kinase enzymes). For instance, the methyl ester group enhances membrane permeability, while the isopropyl substituent may modulate binding affinity. Validate predictions with in vitro assays, such as enzyme inhibition or cytotoxicity screens, referencing structurally related compounds like methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate .

Q. What strategies optimize the scalability of synthesizing this compound for preclinical studies?

- Flow chemistry : Continuous synthesis reduces side reactions and improves yield consistency.

- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .

- Process analytical technology (PAT) : Real-time monitoring ensures reproducibility in multi-step reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.